4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline is a chemical compound with the molecular formula and a molecular weight of approximately 269.68 g/mol. This compound is classified as an aromatic amine due to its aniline structure, which is further substituted with chlorine and fluorine atoms. It is recognized for its potential applications in pharmaceuticals and agrochemicals, particularly in the development of biologically active compounds.
The compound is cataloged under various chemical databases, including PubChem and ChemicalBook, where it is identified by its unique CAS number 453557-77-2. Its classification as a fluorinated aromatic amine highlights its significance in medicinal chemistry, where the introduction of fluorine often enhances the biological activity and pharmacokinetic properties of organic molecules .
The synthesis of 4-chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of 4-chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline features:
The compound's structural representation can be visualized using molecular modeling software or through chemical databases which provide 3D structures based on computational chemistry techniques . The melting point is reported to be between 87°C and 89°C, indicating its solid state at room temperature .
4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline can undergo various chemical reactions typical for aromatic amines:
These reactions require specific conditions such as temperature control, choice of solvents, and catalysts to facilitate desired transformations while minimizing side reactions.
The mechanism of action for compounds like 4-chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline often involves interaction with biological targets such as enzymes or receptors. The introduction of fluorine can enhance binding affinity due to increased lipophilicity and metabolic stability.
Research indicates that fluorinated compounds may exhibit altered pharmacodynamics compared to their non-fluorinated counterparts, potentially leading to improved therapeutic profiles in drug development .
Relevant data from chemical databases confirm these properties and provide insights into handling and storage recommendations for safe laboratory practices .
4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline has several scientific uses:
4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline represents a multisubstituted aniline derivative with systematic nomenclature reflecting its precise atomic arrangement. The parent compound is aniline (aminobenzene), modified at the 1-position by an amino group (-NH₂). The substituents include: chlorine at position 4, fluorine at position 2, and a (4-fluorobenzyl)oxy group at position 5. According to IUPAC conventions, the benzyloxyether moiety is named as [(4-fluorophenyl)methoxy], yielding the full systematic name. Its molecular formula is C₁₃H₁₀ClF₂NO, with a molecular weight of 269.68 g/mol—consistent with related compounds like 3-chloro-4-((3-fluorobenzyl)oxy)aniline (251.68 g/mol, CAS 202197-26-0) [3] [8].
Structural features:
The SMILES notation NC1=CC(Cl)=C(F)C(OCC2=CC=C(F)C=C2)=C1
encodes this topology, while InChIKey AYPFEYDGZDPAPE-UHFFFAOYSA-N
(from isomer [3]) exemplifies unique stereoelectronic identifiers for such compounds.
Table: Structural Analogs from Search Results
Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
4-((2-Chloro-4-fluorobenzyl)oxy)aniline | 866357-59-7 | C₁₃H₁₁ClFNO | 251.68 |
3-Chloro-4-((3-fluorobenzyl)oxy)aniline | 202197-26-0 | C₁₃H₁₁ClFNO | 251.68 |
4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | - | C₁₀H₇ClFN₃O | 239.63 |
1-Chloro-5-fluoro-2-((4-fluorobenzyl)oxy)-4-nitrobenzene | 439095-66-6 | C₁₃H₈ClF₂NO₃ | 299.66 |
Benzyloxy-aniline derivatives emerged as critical scaffolds during the 2000s amid efforts to optimize nuclear hormone receptor modulators. Early patents (e.g., US20040077605A1 [2]) disclosed fused heterocyclic succinimide compounds requiring halogenated aniline intermediates for synthesis. The strategic incorporation of fluorine aimed to enhance metabolic stability and binding affinity, while the benzyloxy group improved cell membrane permeability. Notably, 4-((2-chloro-4-fluorobenzyl)oxy)aniline (CAS 866357-59-7) and its isomers were optimized to balance electronic effects (e.g., fluorine’s -I effect) and steric accessibility for nucleophilic reactions [1] [8].
Parallel work (e.g., US7772378B2 [4]) exploited similar architectures for glucopyranosyl-substituted benzyl-benzene derivatives, validating the benzyloxy-aniline core’s versatility in targeting protein-substrate interactions. The discontinuation of several early candidates (e.g., PPAR modulators [2]) underscored synthetic challenges in achieving regiochemical purity—driving innovations in protecting-group strategies and catalytic etherification.
This compound’s primary utility lies in constructing fused heterocyclic systems for Peroxisome Proliferator-Activated Receptor α (PPARα) agonists. As disclosed in US20040077605A1 [2], halogenated benzyloxy-anilines serve as amino precursors for synthesizing succinimide-based modulators. Key applications include:
Table: Reactivity Profile Based on Analogous Compounds
Reaction Type | Reagents/Conditions | Product Application |
---|---|---|
Ether Cleavage | BBr₃ (CH₂Cl₂, -78°C) | Deprotected aniline for re-functionalization |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos, aryl halides | Biaryl amines for extended conjugation |
Imide Formation | Diethyl succinate, 220°C | Cyclic imides targeting PPARα [2] |
Structural data from analogs like 4-((2-chloro-4-fluorobenzyl)oxy)aniline confirms compatibility with high-temperature reactions (storage: room temperature, inert atmosphere [1]), while purity specifications (≥95% [6]) ensure reproducible yields in multistep syntheses. The 4-fluorobenzyl moiety specifically mitigates oxidative metabolism in hepatic tissues—extending half-life in preclinical PPARα agonists [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7